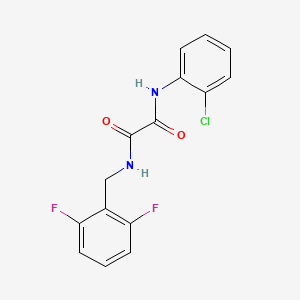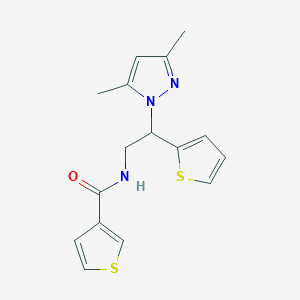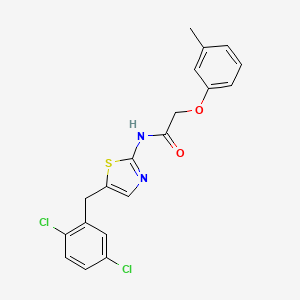![molecular formula C16H20ClF3N4O2 B2518973 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone CAS No. 338979-16-1](/img/structure/B2518973.png)
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is a complex organic compound that features a diverse set of functional groups. The compound's structure includes pyridine, piperazine, and morpholine rings, making it a versatile candidate for various chemical reactions and applications. The presence of a trifluoromethyl group further amplifies its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone typically involves multiple steps:
Formation of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: : This is generally achieved through the chlorination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid.
Conversion to Piperazine Derivative: : Reacting the pyridine derivative with piperazine results in the formation of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
Morpholino-Ethanone Addition: : Finally, coupling the piperazine derivative with 2-morpholinoethanone under appropriate conditions completes the synthesis.
Industrial Production Methods
Industrial synthesis might employ continuous flow reactors to optimize yields and reaction times. Advanced purification techniques such as chromatography and crystallization ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone undergoes several types of reactions:
Oxidation: : The compound can undergo oxidative transformations, often facilitated by agents like potassium permanganate.
Reduction: : Conditions involving hydrogenation or the use of reducing agents such as lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Carboxylic acids, N-oxides.
Reduction: : Amines, hydroxyl derivatives.
Substitution: : Various substituted derivatives depending on the reactants.
Aplicaciones Científicas De Investigación
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone finds extensive applications in diverse fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Investigated for its potential role as a ligand in receptor studies.
Medicine: : Explored for potential therapeutic applications, including as an inhibitor of certain biological pathways.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems. It might modulate the activity of enzymes or receptors by fitting into active sites and altering their conformation or activity.
Comparación Con Compuestos Similares
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is unique due to its combination of a trifluoromethyl-pyridinyl moiety with piperazine and morpholine rings.
Similar Compounds
1-{4-[3-Chloro-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Lacks the trifluoromethyl group, thus differing in reactivity and biological activity.
1-{4-[3-Trifluoromethyl-2-pyridinyl]piperazino}-2-morpholino-1-ethanone: : Similar structure but without the chloro group, affecting its chemical behavior.
This exploration into this compound reveals its intricate chemical nature and diverse applications, showcasing its significance in both research and industry.
Propiedades
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAYUPOYSRETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2518900.png)
![ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2518904.png)
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2518909.png)
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

